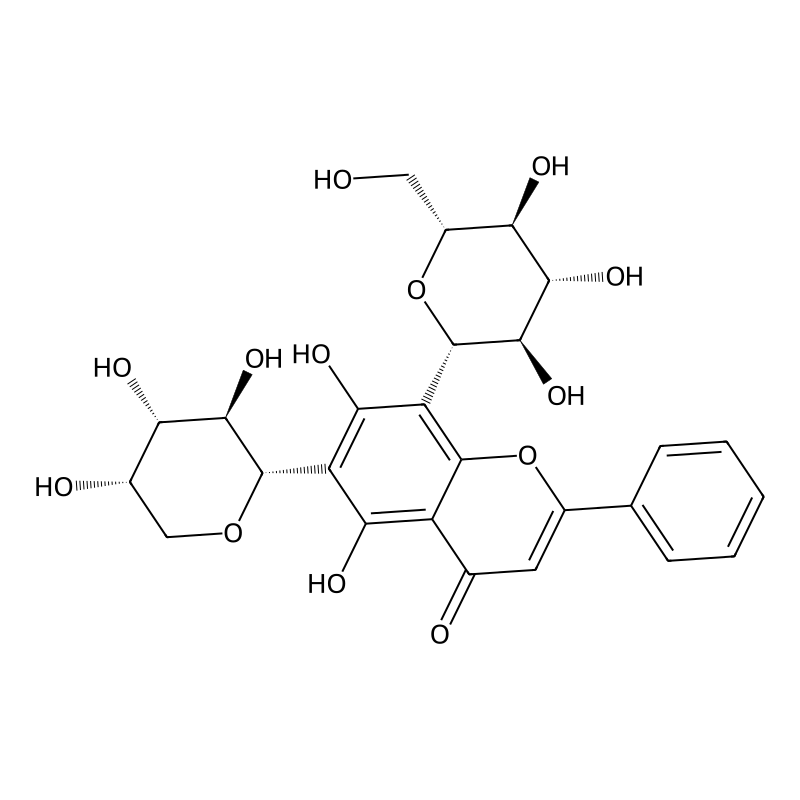Chrysin 6-C-arabinoside 8-C-glucoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chrysin 6-C-arabinoside 8-C-glucoside (C6AG) is a natural product found in the herb Scutellaria baicalensis, commonly known as Chinese skullcap []. While research on C6AG is limited, its structure and origin suggest potential applications in scientific research, particularly in the areas of pain management and inflammation.
Potential Role in Calcitonin Gene-Related Peptide (CGRP) and Transient Receptor Potential Vanilloid 1 (TRPV1) Inhibition
C6AG has been identified as a potential inhibitor of Calcitonin Gene-Related Peptide (CGRP) and Transient Receptor Potential Vanilloid 1 (TRPV1). CGRP is a neuropeptide involved in pain signaling, while TRPV1 is a receptor protein that plays a role in pain perception and inflammation [, ]. Inhibiting these pathways could offer therapeutic benefits for chronic pain conditions.
Chrysin 6-C-arabinoside 8-C-glucoside is a flavonoid glycoside, specifically a C-glycoside, derived from chrysin. Its chemical formula is , and it is characterized by the presence of two sugar moieties: arabinose and glucose. This compound is notable for its structural complexity and potential bioactivity, being found in various plants, particularly in Scutellaria baicalensis, a traditional medicinal herb.
- Hydrolysis: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions, releasing chrysin and the respective sugars.
- Oxidation: The hydroxyl groups present in the flavonoid structure can be oxidized to form quinones or other oxidized derivatives.
- Reduction: The compound may also participate in reduction reactions, particularly at the carbonyl groups if present.
These reactions are significant for understanding its stability and potential transformations in biological systems.
Chrysin 6-C-arabinoside 8-C-glucoside exhibits various biological activities:
- Anti-inflammatory Properties: It has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
- Antioxidant Activity: The compound demonstrates strong antioxidant capabilities, which may help in combating oxidative stress .
- Inhibition of Pain Pathways: Research indicates that it may inhibit specific pain pathways, making it a candidate for pain management .
These activities underscore its potential therapeutic applications.
The synthesis of Chrysin 6-C-arabinoside 8-C-glucoside can be achieved through several methods:
- Natural Extraction: Isolated from plant sources like Scutellaria baicalensis through solvent extraction and purification techniques.
- Chemical Synthesis: Synthetic routes may involve glycosylation reactions where chrysin is reacted with activated sugar donors (such as arabinose and glucose) under controlled conditions.
- Biotechnological Approaches: Enzymatic methods using glycosyltransferases can also be employed to produce this compound efficiently.
Each method has its advantages regarding yield, purity, and environmental impact.
Chrysin 6-C-arabinoside 8-C-glucoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Chrysin 6-C-glucoside | C-glycoside | Anti-inflammatory, antioxidant |
| Apigenin 6-C-glucoside | C-glycoside | Antioxidant, anticancer |
| Baicalein | O-glycoside | Neuroprotective, anti-inflammatory |
| Wogonin | O-glycoside | Antimicrobial, anti-inflammatory |
| Oroxylin | O-glycoside | Antioxidant, potential neuroprotective |
Uniqueness of Chrysin 6-C-arabinoside 8-C-glucoside
Chrysin 6-C-arabinoside 8-C-glucoside is unique due to its specific combination of C-glycosidic linkages and the presence of both arabinose and glucose. This structural configuration contributes to its distinct biological activities compared to other flavonoids that primarily feature O-glycosidic bonds. Its dual sugar composition may enhance solubility and bioavailability, making it particularly effective in therapeutic applications.








